molecular formula C20H15FO3 B1376872 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid CAS No. 1381944-41-7

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid

Cat. No.: B1376872
CAS No.: 1381944-41-7
M. Wt: 322.3 g/mol
InChI Key: ZWXCDLKKNAIJMT-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid is a synthetic biphenyl-based organic compound of interest in advanced chemical and pharmaceutical research. The molecule features a 2-fluorobenzoic acid group, a scaffold known for its use as a biochemical reagent and building block in life science research . The core benzoic acid structure contributes to its properties, with a reported acidity (pKa) of approximately 3.27 for the analogous 2-fluorobenzoic acid . The compound also contains a benzyloxy ether moiety attached to the second phenyl ring, a functional group commonly employed in organic synthesis as a protective group for phenols or as a key structural element in its own right . This structural motif is frequently seen in compounds used in material science and as key intermediates in synthesizing more complex molecules, such as pharmaceutical candidates and agrochemicals . Related compounds featuring benzyloxy and fluoro substituents on aromatic systems are often utilized in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, given the prevalence of boronic acid derivatives of similar structures in the literature . As a biphenyl carboxylic acid, this compound serves as a versatile precursor for the construction of larger molecular architectures or for further functionalization at the carboxylic acid group, enabling the creation of amides, esters, and other derivatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as related fluorobenzoic acids are classified as irritants .

Properties

IUPAC Name

2-fluoro-3-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-17(10-5-11-18(19)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCDLKKNAIJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743034
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-41-7
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(3-Benzyloxyphenyl)-2-fluorobenzoic Acid (CAS: 1261981-29-6)
  • Structural Difference : The benzyloxy-substituted phenyl group is attached to the 4-position of the benzoic acid ring instead of the 3-position.
  • Implications : Positional isomerism may alter steric hindrance and electronic distribution, affecting binding affinity in biological targets. For example, the 4-substituted analog could exhibit different solubility or crystallinity due to spatial arrangement .
4-(3-Benzyloxyphenyl)-3-fluorobenzoic Acid (CAS: 1261912-21-3)
  • Structural Difference : Fluorine is at the 3-position of the benzoic acid ring, while the benzyloxy-phenyl group remains at the 4-position.
  • Implications : Fluorine’s electron-withdrawing effect at the 3-position may reduce the acidity of the carboxylic acid group compared to the 2-fluoro isomer, influencing reactivity in coupling reactions .

Substituent Variations

3-((2-Fluorobenzyl)oxy)benzoic Acid
  • Structural Difference : A 2-fluorobenzyloxy group is directly attached to the benzoic acid ring at the 3-position.
3-(2-Fluorophenyl)benzoic Acid (CAS: WVV)
  • Structural Difference : Lacks the benzyloxy group; instead, a 2-fluorophenyl group is directly attached to the benzoic acid ring.
  • Implications : Absence of the benzyloxy group reduces molecular weight and lipophilicity, which may decrease membrane permeability but improve aqueous solubility .

Functional Group Modifications

Methyl 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoate
  • Structural Difference : The carboxylic acid is esterified to a methyl group.
  • Implications : Esterification masks the acidic proton, enhancing cell permeability in prodrug strategies. Hydrolysis in vivo would regenerate the active carboxylic acid form .
3-[(Benzyloxy)methyl]-3-fluoro-oxetane (CAS: 865451-84-9)
  • Structural Difference : Replaces the benzoic acid core with an oxetane ring, introducing a fluorinated sp³-hybridized carbon.
  • Implications : The oxetane ring may improve solubility and reduce torsional strain, a strategy used in modern medicinal chemistry to optimize drug-like properties .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Purity Key Features
3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid 1381944-41-7 C20H15FO3 98% 3-benzyloxyphenyl, 2-fluoro substitution
4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid 1261981-29-6 C20H15FO3 97% 4-benzyloxyphenyl, 2-fluoro substitution
3-((2-Fluorobenzyl)oxy)benzoic acid 938181-74-9 C14H11FO3 N/A 2-fluorobenzyloxy group
3-(2-Fluorophenyl)benzoic acid WVV C13H9FO2 N/A Simplified structure, no benzyloxy

Biological Activity

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological potential, and relevant research findings.

  • Molecular Formula : C20H15FO3
  • Molecular Weight : 330.33 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral, antitumor, and antiparasitic agent.

Antiviral Activity

Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against strains of coronaviruses, suggesting a potential role for this compound in antiviral therapy.

Antitumor Activity

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. The structural characteristics provide a framework for interactions with multiple cellular pathways involved in tumorigenesis.

Antiparasitic Activity

Some studies indicate that compounds with similar structures have significant antiparasitic effects against resistant strains of Plasmodium falciparum. This suggests that this compound may also possess similar activity.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features enhance binding affinity and selectivity for these targets.

Case Studies and Data Analysis

Several studies have assessed the biological activity of this compound:

  • Antiviral Study : A study published in early 2023 explored the antiviral properties of related compounds against human coronaviruses (229E and OC-43). Results indicated promising inhibition of viral replication while maintaining low cytotoxicity towards mammalian cells.
  • Antitumor Assessment : Investigations into the cytotoxic effects on various cancer cell lines showed that certain derivatives exhibited significant growth inhibition, prompting further exploration into their mechanisms of action.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of coronavirus strains
AntitumorSignificant growth inhibition in cancer cell lines
AntiparasiticEffective against resistant Plasmodium strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid, and what challenges arise during its preparation?

  • Methodology :

  • Step 1 : Suzuki-Miyaura cross-coupling between 3-benzyloxyphenylboronic acid (precursor, e.g., CAS 848779-87-3 ) and 2-fluorobromobenzoic acid derivatives under Pd catalysis. Use Pd(PPh₃)₄ with K₂CO₃ in a DMF/H₂O mixture at 80–100°C .
  • Step 2 : Hydrolysis of ester intermediates (if applicable) using NaOH/EtOH under reflux to yield the free carboxylic acid .
  • Challenges : Steric hindrance from the benzyloxy group may reduce coupling efficiency. Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (12–24 hrs) .

Q. How can researchers confirm the identity and purity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for benzyloxy groups; fluorine coupling in 19^{19}F NMR) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/0.1% TFA in water (70:30) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M-H]⁻ at m/z 335.1) .

Q. What are the primary biological or chemical applications of this compound in academic research?

  • Applications :

  • Medicinal Chemistry : As a building block for fluorinated drug candidates (e.g., kinase inhibitors or anti-inflammatory agents) due to fluorine’s metabolic stability .
  • Material Science : Fluorine enhances thermal stability; used in synthesizing liquid crystals or polymers .
  • Enzyme Studies : Carboxylic acid moiety facilitates interactions with active sites in target proteins (e.g., COX-2) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Resolution Strategies :

  • Orthogonal Techniques : Combine 19^{19}F NMR (to confirm fluorine position) with X-ray crystallography (if crystals form) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to resolve overlapping signals in complex aromatic regions .
  • DFT Calculations : Predict NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to validate experimental data .

Q. What strategies improve the yield of the Suzuki coupling step in sterically hindered environments?

  • Optimization Approaches :

  • Microwave-Assisted Synthesis : Reduce reaction time to 2–4 hrs at 120°C with 10 mol% Pd(OAc)₂ .
  • Precatalyst Systems : Use PdCl₂(dppf) with AsPh₃ as a ligand to enhance catalyst turnover .
  • Solvent Screening : Test toluene/EtOH (3:1) for better solubility of boronic acid precursors .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonding between the carboxylic acid and Arg120 .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine’s electronegativity to predict IC₅₀ values .

Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound?

  • Assay Design :

  • Cell Viability : MTT assay on HEK-293 or HepG2 cells (48-hr exposure, IC₅₀ calculation) .
  • Enzyme Inhibition : Fluorometric assays for COX-2 activity using purified enzyme and arachidonic acid substrate .
  • Dose-Response : Test concentrations from 1 nM–100 µM to establish toxicity thresholds .

Future Research Directions

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions and benzyloxy substituents to map bioactivity trends .
  • Stability Studies : Monitor hydrolytic stability of the benzyloxy group under physiological pH (pH 7.4 PBS buffer) .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models after derivatization to prodrugs (e.g., methyl esters) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid
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3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid

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